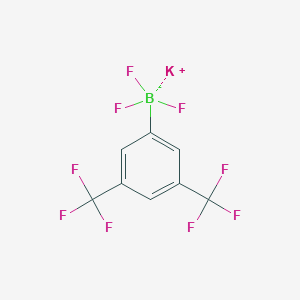

Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate

Overview

Description

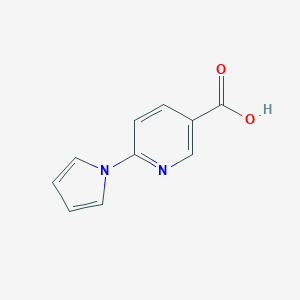

Enarodustat, also known by its development code JTZ-951 and brand name Enaroy, is a drug primarily used for the treatment of anemia, particularly anemia associated with chronic kidney disease. It functions as an inhibitor of hypoxia-inducible factor-prolyl hydroxylase, which plays a crucial role in the regulation of erythropoiesis (the production of red blood cells) under hypoxic conditions .

Mechanism of Action

Target of Action

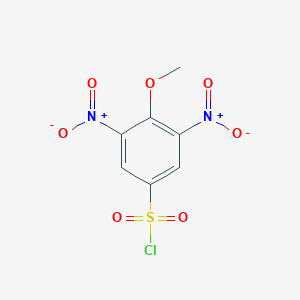

Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate is primarily used as an intermediate in organic synthesis . It is often incorporated into the structure of ligands in metal-catalyzed chemistry . The trifluoromethyl groups in the compound can alter the electron density of the ligand, thereby influencing its catalytic effect .

Mode of Action

The compound’s most important transformation is through the Suzuki coupling reaction, which connects molecular fragments to the target molecule . This process involves the exchange of a boron atom in the compound with a halogen atom in another molecule, forming a new carbon-carbon bond .

Biochemical Pathways

The compound’s primary role in biochemical pathways is as a building block in the synthesis of more complex molecules . Its use in the Suzuki coupling reaction allows for the construction of biaryl compounds, which are common structural motifs in many biologically active compounds .

Pharmacokinetics

Its bioavailability would depend on the specific context of its use and the properties of the final product .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki coupling reaction . This enables the synthesis of a wide range of complex organic compounds .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Additionally, the compound’s melting point is between 217 and 220 degrees Celsius, and its boiling point is 248.1±50.0 degrees Celsius under one atmosphere of pressure , indicating that it is stable under normal conditions but can decompose under high heat .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enarodustat involves multiple steps, starting from the preparation of the core triazolopyridine structure. The key steps include:

- Formation of the triazolopyridine core through cyclization reactions.

- Introduction of the phenylethyl group via Friedel-Crafts alkylation.

- Hydroxylation of the pyridine ring.

- Formamidation to introduce the formamido group.

- Final acylation to attach the acetic acid moiety.

Industrial Production Methods: Industrial production of Enarodustat follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Enarodustat undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine ring can be oxidized under specific conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Various substituents on the triazolopyridine core can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent but often involve the use of strong bases or acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of a nitro group results in an amine .

Scientific Research Applications

Enarodustat has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study hypoxia-inducible factor-prolyl hydroxylase inhibitors.

Biology: Investigated for its role in regulating erythropoiesis and its effects on cellular responses to hypoxia.

Medicine: Primarily used in the treatment of anemia associated with chronic kidney disease

Industry: Enarodustat’s synthesis and production methods are studied to improve industrial manufacturing processes and ensure high-quality pharmaceutical products

Comparison with Similar Compounds

Daprodustat: Another hypoxia-inducible factor-prolyl hydroxylase inhibitor used for the treatment of anemia.

Roxadustat: Similar in function, used for anemia associated with chronic kidney disease.

Vadadustat: Also inhibits hypoxia-inducible factor-prolyl hydroxylase and is used for similar indications.

Uniqueness of Enarodustat: Enarodustat is unique in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has shown efficacy in both non-dialysis and dialysis-dependent chronic kidney disease patients, with a favorable safety profile. Its oral administration offers a convenient alternative to injectable erythropoiesis-stimulating agents .

Properties

IUPAC Name |

potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BF9.K/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHMTVMZBOZGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BF9K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635435 | |

| Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166328-09-2 | |

| Record name | Borate(1-), [3,5-bis(trifluoromethyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166328-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)

![N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide](/img/structure/B67861.png)

![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)